L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
652977-13-4 |
|---|---|
Molecular Formula |
C18H24N4O9 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O9/c19-7-14(25)20-13(8-23)17(29)21-11(5-9-1-3-10(24)4-2-9)16(28)22-12(18(30)31)6-15(26)27/h1-4,11-13,23-24H,5-8,19H2,(H,20,25)(H,21,29)(H,22,28)(H,26,27)(H,30,31)/t11-,12-,13-/m0/s1 |
InChI Key |
KKRISKDVGIAUGR-AVGNSLFASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)CN)O |
Origin of Product |
United States |
Contextualizing Short Peptides Within Biochemical Systems
Short peptides, typically defined as having between two and fifty amino acids, are crucial players in a vast array of biological processes. nih.gov They are not merely structural components of proteins but are bioactive molecules in their own right, acting as signaling messengers, enzyme regulators, and more. epa.gov These peptides can influence fundamental physiological functions by mediating signaling pathways. epa.gov
The biological activity of many larger proteins is often mediated by their short-chain fragments, or oligopeptides. nih.gov In some cases, the activity of these short peptides can significantly surpass that of the precursor protein from which they are derived. nih.gov This has led to the "matrikine" concept, where fragments of extracellular matrix (ECM) proteins, generated during processes like wound healing or tissue remodeling, can in turn regulate cellular activities, such as augmenting ECM production. nih.govresearchgate.net
Short peptides possess several advantages that make them attractive subjects for research and therapeutic development. Their smaller size, compared to large proteins, can lead to better permeability and the ability to interact with specific cellular targets. researchgate.net They often exhibit high tissue specificity and can elicit a faster biological effect. nih.gov
Rationale for Investigating Specific Tetrapeptide Sequences
The investigation of specific tetrapeptide sequences is driven by the understanding that the precise order and type of amino acids determine the peptide's structure, and therefore its function. Researchers design and study specific sequences to understand fundamental biological processes and to develop new therapeutic agents. wikipedia.org
One major area of interest is the identification of bioactive peptides that can modulate enzyme activity. For example, researchers have rationally designed tetrapeptides to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, with the aim of developing treatments for hyperpigmentation. wikipedia.org Similarly, extensive computational studies have been performed to evaluate the potential of all 160,000 possible tetrapeptides to inhibit angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation. youtube.com
Another rationale for studying specific tetrapeptide sequences is their role in cell adhesion and signaling. The well-known Arginyl-glycyl-aspartic acid (RGD) sequence, a tripeptide, is a classic example of a minimal binding motif found in many ECM proteins that is recognized by integrins, a family of cell surface receptors. nih.gov This interaction is fundamental to cell adhesion, migration, and growth. Scientists often synthesize and study various peptide sequences, including tetrapeptides that flank or mimic such core motifs, to modulate these cellular processes for applications in tissue engineering and medicine. nih.gov
| Amino Acid | Abbreviation | Properties |
| Glycine (B1666218) | Gly (G) | The simplest amino acid, providing flexibility to the peptide chain. |
| L-Serine | Ser (S) | A polar, hydrophilic amino acid that can be a site for phosphorylation. |
| L-Tyrosine | Tyr (Y) | An aromatic, hydrophobic amino acid that can also be phosphorylated. |
| L-Aspartic acid | Asp (D) | An acidic, hydrophilic amino acid that is often involved in enzymatic active sites and can act as a neurotransmitter. |
Historical Perspective on Peptide Research Methodologies
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like GSYD. bachem.com This technique involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer support, which simplifies purification by allowing excess reagents and by-products to be washed away by filtration. bachem.comnih.gov
Fmoc/tBu Chemistry in GSYD Synthesis
The most common SPPS approach for GSYD utilizes Fmoc/tBu chemistry. altabioscience.comiris-biotech.de This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the growing peptide chain. nih.govaltabioscience.com The Fmoc group is stable during the coupling reaction but can be selectively removed under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to allow the next amino acid to be added. altabioscience.comuci.edu
The side chains of the amino acids in GSYD (Ser, Tyr, and Asp) are protected with acid-labile groups, primarily derived from tert-butanol (B103910) (tBu). iris-biotech.decsic.es This orthogonal protection scheme is crucial, as it ensures that the side-chain protecting groups remain intact during the Fmoc-deprotection steps and are only removed at the end of the synthesis during the final cleavage from the solid support. altabioscience.comcsic.es
Side-Chain Protection Group Selection
The selection of appropriate side-chain protecting groups is critical to prevent unwanted side reactions during peptide assembly. altabioscience.com For the GSYD sequence, the standard Fmoc/tBu strategy employs specific protecting groups for each reactive side chain.
L-Aspartic acid (Asp): The β-carboxyl group is typically protected as a tert-butyl ester (OtBu). iris-biotech.depeptide.com This prevents the side chain from participating in undesired amide bond formation.
L-Serine (Ser): The hydroxyl group of serine is protected with a tert-butyl ether (tBu). iris-biotech.depeptide.com
L-Tyrosine (Tyr): Similarly, the phenolic hydroxyl group of tyrosine is protected as a tert-butyl ether (tBu). peptide.comembrapa.br
These tBu-based groups are all cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
Table 1: Side-Chain Protecting Groups for GSYD Synthesis (Fmoc/tBu Strategy)
| Amino Acid | Side-Chain Functional Group | Protecting Group |
| L-Aspartic acid (D) | Carboxyl (-COOH) | tert-Butyl (OtBu) |
| L-Serine (S) | Hydroxyl (-OH) | tert-Butyl (tBu) |
| L-Tyrosine (Y) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) |
| Glycine (B1666218) (G) | None | Not Applicable |
Coupling Reagents and Conditions in Peptide Elongation
To form the amide bond between the incoming Fmoc-protected amino acid and the deprotected N-terminus of the resin-bound peptide, a coupling reagent is required. These reagents activate the C-terminal carboxylic acid of the new amino acid to facilitate the reaction. csic.es
Commonly used coupling reagents fall into two main classes: carbodiimides and phosphonium/aminium salts. bachem.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to improve efficiency and minimize racemization. csic.esbachem.com
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and rapid. bachem.compeptide.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity, especially in challenging couplings. sigmaaldrich.com These reagents are typically used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com
The coupling reactions are generally performed in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) to ensure proper swelling of the resin and solvation of the reactants. bachem.com
Table 2: Common Coupling Reagents for SPPS
| Reagent Class | Example Reagent | Full Name |
| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
Cleavage and Deprotection Procedures
The final step in SPPS is the cleavage of the completed GSYD peptide from the solid support, which occurs concurrently with the removal of all side-chain protecting groups. thermofisher.com In the Fmoc/tBu strategy, this is achieved by treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). csic.essigmaaldrich.com
A "cleavage cocktail" is used, which consists of TFA mixed with various scavengers. thermofisher.com These scavengers are crucial for quenching the highly reactive cationic species (like the tert-butyl cation) that are liberated during the deprotection process, thereby preventing the modification of sensitive amino acid residues like tyrosine. thermofisher.comsigmaaldrich.com
Common scavengers include:
Water: To hydrolyze TFA esters.
Triisopropylsilane (TIS): A very effective cation scavenger. sigmaaldrich.com
Phenol: To protect tyrosine residues. sigmaaldrich.com
1,2-Ethanedithiol (EDT): Used for peptides containing tryptophan, although not present in GSYD.
A typical cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS. The resin is treated with this mixture for 2-3 hours, after which the resin is filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. thermofisher.comsigmaaldrich.com
Solution-Phase Peptide Synthesis Techniques
While less common for shorter peptides like GSYD, solution-phase synthesis offers advantages for large-scale production. bachem.comlibretexts.org Unlike SPPS, all reactions occur in a homogenous solution, requiring purification of the intermediate peptide after each coupling step. libretexts.org
Segment Condensation Approaches
For a tetrapeptide like GSYD, a segment condensation strategy would involve synthesizing smaller peptide fragments first and then coupling them together. slideshare.netspringernature.com This convergent approach can be more efficient than a linear, one-by-one amino acid addition for longer peptides. slideshare.net
A possible retrosynthetic analysis for GSYD could involve the coupling of two dipeptide fragments:
Fragment 1: Glycyl-L-serine (Gly-Ser)
Fragment 2: L-tyrosyl-L-aspartic acid (Tyr-Asp)
In this approach, one fragment would be prepared with a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester) and the other with a protected N-terminus (e.g., Boc or Cbz group). The side chains of Ser, Tyr, and Asp would also need to be protected, often with groups that can be removed in the final deprotection step, such as benzyl (Bzl) ethers for Ser and Tyr, and a benzyl ester for Asp. libretexts.org
The two protected dipeptide fragments would then be coupled in solution using a coupling reagent like DCC or EDC, often with an additive to suppress racemization. libretexts.org Following the successful coupling to form the protected tetrapeptide, all protecting groups would be removed in one or more final steps (e.g., via catalytic hydrogenation to remove Bzl and Cbz groups) to yield the final GSYD peptide. libretexts.org This method requires careful planning of the orthogonal protecting group strategy to allow for selective deprotection and coupling of the desired fragments. slideshare.net
Challenges in Solution-Phase Synthesis of Tetrapeptides
The synthesis of tetrapeptides such as GSYD in solution, while a classical approach, is fraught with difficulties that can impact yield, purity, and stereochemical integrity. biotage.comtu-darmstadt.de Unlike solid-phase peptide synthesis (SPPS), where excess reagents and by-products are removed by simple filtration, solution-phase synthesis requires meticulous purification after each coupling step, which can be laborious and lead to product loss. biotage.comnii.ac.jp
A primary challenge is the management of reactive amino acid side chains. The GSYD sequence contains three residues with functional side chains that require protection: the ω-carboxyl group of aspartic acid, the hydroxyl group of serine, and the phenolic hydroxyl group of tyrosine. creative-peptides.comnih.gov Without appropriate protecting groups, these functionalities can lead to undesirable side reactions, such as the formation of esters or branched peptides, complicating the synthesis and purification process significantly. nih.goviris-biotech.de
Solubility issues frequently arise during solution-phase synthesis. nii.ac.jp Growing peptide chains, particularly those containing hydrophobic residues like tyrosine, can aggregate and precipitate out of the reaction solvent, impeding reaction completion. mblintl.comnih.gov The choice of solvents and protecting groups is therefore critical to maintaining the solubility of the peptide intermediates throughout the synthesis.
Furthermore, a significant risk during the activation of the carboxyl group for amide bond formation is racemization, where the stereochemistry of the amino acid is inverted. mdpi.com This loss of chiral purity can be detrimental, especially for biologically active peptides, and requires careful selection of coupling reagents and reaction conditions to minimize its occurrence.
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Side-Chain Reactivity | The functional groups on the side chains of Asp, Ser, and Tyr can cause unwanted side reactions. creative-peptides.com | Employing orthogonal protecting groups (e.g., tBu for hydroxyl and carboxyl groups) that are stable during coupling but can be removed selectively. iris-biotech.de |
| Solubility & Aggregation | The growing peptide chain may have poor solubility in common organic solvents, leading to aggregation and incomplete reactions. nih.govnih.gov | Strategic choice of solvents, incorporation of solubilizing tags, or adjusting peptide concentration. mblintl.com |
| Racemization | The activation of the C-terminal amino acid for coupling can lead to the loss of stereochemical integrity (epimerization). mdpi.com | Use of racemization-suppressing coupling reagents (e.g., HOBt, Oxyma Pure) and optimizing reaction conditions like temperature and base. mdpi.com |
| Laborious Purification | Each intermediate peptide must be purified before the next amino acid is added, which is time-consuming and reduces overall yield. biotage.com | While inherent to the method, careful reaction monitoring (e.g., TLC, HPLC) can optimize the timing for workup and purification. |
Chemo-Enzymatic Synthesis Considerations
Chemo-enzymatic synthesis presents an attractive alternative to purely chemical methods, leveraging the high selectivity of enzymes to overcome some of the persistent challenges in peptide synthesis. beilstein-journals.orgnih.gov This approach combines chemical steps with enzymatic transformations, offering milder reaction conditions and exceptional control over regioselectivity and stereoselectivity. beilstein-journals.orgresearchgate.net
For a tetrapeptide like GSYD, enzymes such as proteases or lipases could potentially be used in a "reverse" mode to catalyze the formation of specific peptide bonds. researchgate.net The key advantage is the potential to proceed with minimal or no side-chain protection, as the enzyme's active site can direct the reaction to the specific N- and C-termini, avoiding side-chain reactivity. beilstein-journals.org This would significantly streamline the synthesis by reducing the number of protection and deprotection steps. Furthermore, enzymatic reactions are performed in aqueous media under mild pH and temperature conditions, which drastically reduces the risk of racemization. mdpi.com
However, the application of chemo-enzymatic synthesis for a specific sequence like GSYD is not without its considerations. The primary challenge is the availability of a suitable enzyme that recognizes the specific amino acid residues of GSYD as substrates and can efficiently catalyze the ligation. The synthesis may require multiple enzymes for the stepwise addition of each amino acid or for the condensation of dipeptide fragments. The development of such a process often requires significant screening and protein engineering efforts. beilstein-journals.org
| Aspect | Conventional Chemical Synthesis | Chemo-Enzymatic Synthesis |
|---|---|---|
| Reaction Conditions | Often requires harsh reagents (strong acids/bases) and organic solvents. nih.gov | Mild conditions (aqueous buffer, neutral pH, room temperature). researchgate.net |
| Protecting Groups | Extensive use of side-chain protecting groups is mandatory. nih.gov | Can often be minimized or completely avoided due to enzyme specificity. beilstein-journals.org |
| Stereoselectivity | Risk of racemization during activation and coupling steps. mdpi.com | Inherently high stereoselectivity, preserving chiral integrity. nih.gov |
| Substrate Specificity | Generally applicable to a wide range of amino acids. | Highly specific; finding an enzyme for a particular peptide bond can be a challenge. |
| Environmental Impact | Generates significant amounts of hazardous organic waste. mdpi.com | Considered a "greener" approach due to the use of aqueous media and biodegradable catalysts (enzymes). nih.gov |
Purification and Isolation Methodologies for Synthetic GSYD
Regardless of the synthetic route chosen, the final and most critical step is the purification of the crude peptide to isolate GSYD from a complex mixture of impurities. waters.com These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, by-products from side reactions, and residual reagents from the final cleavage step. waters.comamericanpeptidesociety.org
The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.comamericanpeptidesociety.org This method separates the target peptide from its impurities based on differences in hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. The hydrophilic impurities elute first, followed by the target peptide GSYD, and then more hydrophobic impurities.
For less stringent purity requirements or for a preliminary clean-up step, Solid-Phase Extraction (SPE) offers a faster and more economical alternative. nih.govnih.gov Similar to HPLC, RP-SPE uses a solid support to retain the peptide while salts and highly polar impurities are washed away. The peptide can then be eluted with a higher concentration of organic solvent. Gradient elution can also be applied to SPE for improved separation. nih.gov
Given that GSYD contains an aspartic acid residue, which imparts a net negative charge at neutral or basic pH, Ion-Exchange Chromatography (IEX) can be employed as an effective orthogonal purification technique. waters.com In anion-exchange chromatography, the negatively charged GSYD would bind to a positively charged stationary phase, while neutral or positively charged impurities would pass through. The bound peptide is then eluted by increasing the salt concentration or changing the pH of the buffer. Using a combination of different chromatographic methods, such as RP-HPLC followed by IEX, can achieve very high levels of purity. waters.com
| Methodology | Separation Principle | Advantages for GSYD Purification | Disadvantages |
|---|---|---|---|
| RP-HPLC | Hydrophobicity. waters.com | High resolution and efficiency; the standard for achieving high purity. americanpeptidesociety.org | Requires specialized equipment; can be time-consuming and uses large solvent volumes for preparative scale. nih.gov |
| Solid-Phase Extraction (SPE) | Hydrophobicity. nih.gov | Fast, economical, good for desalting and removing major impurities. nih.gov | Lower resolution compared to HPLC; not suitable for separating closely related impurities. |
| Ion-Exchange Chromatography (IEX) | Net charge. waters.com | Orthogonal to RP-HPLC; effective for GSYD due to the negative charge of Asp. | May have lower resolution for peptides of similar charge; buffer-intensive. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size). waters.com | Useful for removing impurities of significantly different sizes (e.g., polymers or small molecules). | Low resolution for separating peptides of similar size like deletion sequences. |
Spectroscopic Analysis of Secondary Structure
Spectroscopic techniques are invaluable for probing the secondary structure of peptides in solution. These methods provide insights into the predominant conformations, such as helices, sheets, or random coils, that the peptide backbone adopts.
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of a peptide's secondary structure in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, including peptides. The resulting CD spectrum is highly sensitive to the conformation of the peptide backbone.
For a short and flexible tetrapeptide like Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, the CD spectrum in an aqueous buffer would likely be dominated by features characteristic of a random coil or disordered structure. However, the sequence may have a propensity to form β-turns. researchgate.net The conformational equilibrium can be influenced by the solvent environment. In membrane-mimicking solvents, such as trifluoroethanol (TFE), peptides may adopt more ordered helical conformations. researchgate.net Analysis of the CD spectra, for instance using algorithms like BeStSel, allows for the quantitative estimation of the percentage of different secondary structure elements. researchgate.net
Table 1: Typical Circular Dichroism (CD) Signals for Peptide Secondary Structures
| Secondary Structure | Typical Positive Maxima (nm) | Typical Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn | Varies based on turn type | Weak signal around 205 and 220-230 |
| Random Coil | ~212 | ~198 |
Note: The exact positions and intensities of the peaks can vary depending on the specific peptide sequence and solvent conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in the molecule.
For Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) would be used to assign the signals to specific atoms within each amino acid residue. The sequential assignment, linking one residue to the next, is typically achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.
The resulting set of NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs to generate an ensemble of structures consistent with the experimental data. acs.org
Table 2: Expected ¹H NMR Chemical Shift Ranges (ppm) for Residues in Gly-Ser-Tyr-Asp
| Amino Acid Residue | Amide (NH) | α-Proton (Hα) | Side Chain Protons (Hβ, Hγ, etc.) |
|---|---|---|---|
| Glycine (Gly) | 8.1 - 8.6 | 3.8 - 4.1 | N/A (protons are also Hα) |
| Serine (Ser) | 8.0 - 8.5 | 4.2 - 4.5 | 3.7 - 4.0 (Hβ) |
| Tyrosine (Tyr) | 7.8 - 8.4 | 4.3 - 4.7 | 2.9 - 3.2 (Hβ), 6.7 - 7.2 (Aromatic) |
| Aspartic Acid (Asp) | 8.1 - 8.6 | 4.4 - 4.8 | 2.6 - 2.9 (Hβ) |
Note: These are typical ranges in aqueous solution (pH ~7) and can be influenced by neighboring residues and local conformation.
Crystallographic Studies and Solid-State Conformations
X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. This technique requires the growth of well-ordered single crystals of the peptide, which can be a significant challenge for small, flexible molecules like Glycyl-L-seryl-L-tyrosyl-L-aspartic acid.
If suitable crystals are obtained, the diffraction pattern of X-rays passed through the crystal can be used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The resulting structure represents a single, low-energy conformation that is stabilized by the intermolecular interactions within the crystal lattice. acs.org
Studies on other short peptides have shown that they can adopt a variety of conformations in the solid state, often featuring β-turns. acs.org It is common to observe differences between the solid-state structure and the ensemble of structures observed in solution via NMR, as crystal packing forces can select for a single conformation that may be less populated in the dynamic solution environment.
Computational Modeling and Molecular Dynamics Simulations
Computational methods are essential for exploring the conformational landscape of peptides and for correlating their structure with function.
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govscispace.com For Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, an MD simulation would typically start with a modeled or experimentally determined structure placed in a simulated box of water molecules. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the peptide's dynamic behavior.
MD simulations can provide detailed insights into:
The flexibility of different regions of the peptide.
The time-averaged distribution of conformations.
The formation and breaking of intramolecular hydrogen bonds.
The interaction of the peptide with solvent molecules.
Key parameters such as the root-mean-square deviation (RMSD) from a starting structure and the root-mean-square fluctuation (RMSF) of individual residues are analyzed to understand the peptide's stability and flexibility. nih.gov
Table 3: Key Parameters from Molecular Dynamics (MD) Simulations
| Parameter | Description |
|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation between the backbone atoms of the peptide at a given time point and a reference structure. It indicates structural stability. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each individual residue over the course of the simulation, highlighting flexible regions of the peptide. |
| Radius of Gyration (Rg) | Indicates the compactness of the peptide structure over time. |
| SASA (Solvent Accessible Surface Area) | Represents the surface area of the peptide that is accessible to the solvent, providing insight into its interaction with the environment. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov
To develop a QSAR model for Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, one would first need to identify a measurable biological activity. Then, a series of analog peptides would be synthesized with systematic modifications to the sequence. For each analog, molecular descriptors (physicochemical properties such as hydrophobicity, volume, and electronic properties) would be calculated. Finally, a mathematical model is built to correlate these descriptors with the measured activity. nih.gov Such models are highly valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of peptides with enhanced potency or selectivity.
Energy Minimization and Fragmentation Techniques
The elucidation of the structure of a tetrapeptide such as Glycyl-L-seryl-L-tyrosyl-L-aspartic acid relies on a combination of computational and experimental methods. Energy minimization is a computational approach used to predict the most stable three-dimensional conformations of the peptide by calculating the potential energy of different spatial arrangements of its atoms. This process helps identify low-energy structures, providing insights into the peptide's preferred shapes. aip.orgustc.edu.cn
Experimentally, tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing and structural analysis. nih.govnih.gov In MS/MS, the peptide is first ionized and then subjected to fragmentation. The resulting fragment ions are analyzed to determine the amino acid sequence. researchgate.net Several fragmentation techniques can be employed:
Collision-Induced Dissociation (CID): This technique involves colliding the ionized peptide with neutral gas molecules, leading to fragmentation primarily at the peptide bonds. researchgate.netmatrixscience.com This process typically generates b- and y-type ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. researchgate.netmatrixscience.com The presence of certain amino acids can influence fragmentation patterns; for instance, peptides containing aspartic acid may form b-ions that undergo cyclization. nih.gov
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These methods involve the transfer of electrons to the peptide ions, causing fragmentation of the peptide backbone while often preserving post-translational modifications. nih.govresearchgate.net ECD and ETD are particularly useful for studying modified peptides and can provide complementary information to CID. nih.govnih.gov
The analysis of the fragmentation patterns allows for the precise determination of the amino acid sequence and can also provide clues about the peptide's conformation and any modifications. researchgate.netmatrixscience.com
| Fragmentation Ion Type | Description |
| a-ions | N-terminal fragments with charge retention on the N-terminal fragment. |
| b-ions | N-terminal fragments with charge retention on the N-terminal fragment, commonly observed in CID. matrixscience.com |
| c-ions | N-terminal fragments that abstract an additional proton from the precursor peptide. matrixscience.com |
| x-ions | C-terminal fragments with charge retention on the C-terminal fragment. |
| y-ions | C-terminal fragments with charge retention on the C-terminal fragment, commonly observed in CID. matrixscience.com |
| z-ions | C-terminal fragments that abstract an additional proton from the precursor peptide. matrixscience.com |
Influence of Amino Acid Residues on Tetrapeptide Conformation
Glycine for flexibility: Glycine is the simplest amino acid, with a hydrogen atom as its side chain. This lack of a bulky side chain imparts significant conformational flexibility to the peptide backbone. nih.govnih.gov Glycine residues can adopt a wider range of dihedral angles than other amino acids, which can facilitate the formation of turns and loops in the peptide chain. nih.gov Studies have shown that despite its reputation as a "helix-breaker" in globular proteins, glycine can be readily accommodated within an alpha-helix in a membrane-like environment. nih.gov The presence of glycine can also accelerate the dynamics of loop formation in polypeptide chains. nih.gov
Serine for hydroxyl groups: The hydroxyl group in the side chain of serine is a key contributor to its influence on peptide conformation. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form intramolecular hydrogen bonds with the peptide backbone or other side chains. nih.gov These interactions can stabilize specific secondary structures, such as β-turns. nih.gov The conformation of serine-containing peptides can be sensitive to environmental factors like pH, and post-translational modifications such as phosphorylation of the serine residue can significantly alter the backbone's conformational preferences. nih.gov
Tyrosine for signaling: The large, aromatic side chain of tyrosine plays a crucial role in molecular recognition and intermolecular interactions. nih.gov The phenolic ring can participate in π-π stacking and cation-π interactions, which are important for binding to other molecules. The position of the tyrosine residue within a peptide sequence has a significant impact on the conformation and stability of the peptide. cyclodextrinnews.com For instance, a tyrosine residue in a central position of a peptide can lead to a more stable complex with other molecules compared to when it is at a terminal position. cyclodextrinnews.com The conformation of the tyrosine side chain itself is also influenced by neighboring residues in the peptide sequence. nih.gov
Aspartic Acid for polarity: The side chain of aspartic acid contains a carboxyl group, which is negatively charged at physiological pH, making it a highly polar residue. This polarity allows aspartic acid to participate in electrostatic interactions and hydrogen bonding, which can have a profound effect on the peptide's structure and its interaction with its environment. acs.org Isomerization of the aspartic acid bond is a known modification that can affect peptide conformation, often leading to the stabilization of turn structures. nih.gov The conformational equilibrium of the aspartic acid side chain is also dependent on its position within the peptide sequence. researchgate.net
| Amino Acid | Key Structural Influence | Relevant Interactions |
| Glycine | Increases backbone flexibility. nih.govnih.gov | Can adopt a wide range of dihedral angles. nih.gov |
| Serine | Can stabilize turn structures. nih.gov | Hydrogen bonding via the hydroxyl group. nih.gov |
| Tyrosine | Important for molecular recognition. nih.gov | π-π stacking and cation-π interactions. nih.gov |
| Aspartic Acid | Contributes to polarity and can stabilize turns. acs.orgnih.gov | Electrostatic interactions and hydrogen bonding. acs.org |
Biochemical Roles and Mechanistic Insights of Glycyl L Seryl L Tyrosyl L Aspartic Acid
Interactions with Biological Macromolecules
The structure of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid suggests a capacity for diverse interactions with proteins, including enzymes and receptors, which could lead to the modulation of their functions and broader protein-protein interaction networks.
Enzyme Modulation and Binding Kinetics
A compelling potential role for this tetrapeptide lies in enzyme regulation, a function strongly suggested by studies on the dipeptide Tyr-Asp, which constitutes its C-terminal end. Research has demonstrated that the Tyr-Asp dipeptide specifically inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPC), a key enzyme in glycolysis. embopress.orgnih.gov This inhibition is not observed with the individual amino acids tyrosine or aspartic acid, indicating that the peptide bond and specific sequence are crucial for the interaction. embopress.orgnih.gov
The binding of Tyr-Asp to GAPC redirects the metabolic flow of glucose, a mechanism that could be conserved in the larger Glycyl-L-seryl-L-tyrosyl-L-aspartic acid peptide. embopress.org The presence of the Glycyl-L-seryl portion of the tetrapeptide could further influence binding affinity and kinetics, potentially altering the specificity or potency of the enzymatic inhibition compared to the dipeptide alone. Studies on other peptides have shown that residues flanking a core binding motif can significantly impact interaction dynamics. While direct kinetic data for the tetrapeptide is unavailable, the established GAPC-inhibiting activity of its Tyr-Asp component provides a strong basis for its potential role as an enzyme modulator.
Table 1: Documented Interaction of the Tyr-Asp Moiety with Glycolytic Enzymes
| Interacting Molecule | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Tyr-Asp Dipeptide | Glyceraldehyde 3-phosphate dehydrogenase (GAPC) | Inhibition of enzymatic activity | embopress.org, nih.gov |
| Tyr-Asp Dipeptide | Phosphoenolpyruvate carboxykinase (PEPCK) | No inhibitory effect observed | embopress.org, researchgate.net |
| Branched-chain amino acid-containing dipeptides | Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition of enzymatic activity | embopress.org, researchgate.net |
Receptor Binding and Ligand-Receptor Interactions
The amino acid constituents of the tetrapeptide suggest potential interactions with cellular receptors. The aspartic acid residue is of particular interest, as L-aspartic acid is a known neurotransmitter that interacts with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. nih.gov Furthermore, the glycine (B1666218) residue is significant because the NMDA receptor complex contains a distinct, strychnine-insensitive glycine binding site that modulates receptor activity. nih.govnih.gov The presence of both glycine and aspartic acid within the same peptide raises the possibility of it acting as a modulator of NMDA receptor function.
Protein-Protein Interaction Modulations
Protein-protein interactions (PPIs) are fundamental to nearly all biological processes and represent a vast landscape for therapeutic intervention. nih.gov Peptides are increasingly recognized as effective modulators of PPIs because they can mimic the secondary structures (e.g., α-helices or β-sheets) that form the binding interfaces between proteins. mdpi.com Small molecules can disrupt or stabilize these interactions by binding directly to the interface or to an allosteric site, a location on the protein remote from the interaction surface that can trigger a conformational change. nih.govmdpi.com
The Glycyl-L-seryl-L-tyrosyl-L-aspartic acid tetrapeptide, by its nature, could act as a modulator of specific PPIs. Its efficacy would depend on its ability to conform to the topology of a protein's "hot spot"—a region of the interface contributing the most to the binding energy. nih.gov For instance, the GAPC protein, which is inhibited by the Tyr-Asp moiety, is known to engage in PPIs, including an interaction with the ATG3 protein that inhibits autophagy. researchgate.net A peptide that binds to GAPC could theoretically modulate this or other interactions, thereby influencing broader cellular processes beyond metabolism. However, the specific PPIs targeted by this tetrapeptide remain to be identified.
Influence on Cellular Signaling Pathways (e.g., potential involvement of tyrosine phosphorylation)
One of the most significant potential roles for a tyrosine-containing peptide is its participation in cellular signaling cascades regulated by protein phosphorylation. Tyrosine phosphorylation is a cornerstone of signal transduction in all eukaryotic cells, governing processes from cell proliferation and metabolic homeostasis to gene transcription and cell adhesion. nih.gov This process is mediated by tyrosine kinases, enzymes that transfer a phosphate (B84403) group to the hydroxyl group of a tyrosine residue on a substrate protein. nih.gov
This phosphorylation event can act as a molecular switch, often creating a binding site for other proteins that contain specific recognition domains like the SH2 domain, thereby propagating the signal downstream. nih.gov Given that the Glycyl-L-seryl-L-tyrosyl-L-aspartic acid peptide possesses an exposed tyrosine residue, it is a plausible substrate for a cellular tyrosine kinase. If phosphorylated, the peptide could potentially:
Compete with endogenous substrates for a specific kinase.
Act as a phosphopeptide ligand that modulates the activity of SH2 domain-containing proteins.
The specificity of such an interaction would be determined by the amino acids flanking the tyrosine, as kinases often recognize a particular consensus sequence. nih.gov Therefore, the seryl and aspartyl residues adjacent to the tyrosine are critical in determining which of the many cellular tyrosine kinases might interact with the peptide.
Metabolic Regulation and Flux Alterations (e.g., analogy to Tyr-Asp dipeptide affecting glycolysis/PPP)
A key predicted function of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid is the regulation of central carbon metabolism, a role strongly supported by extensive research on the Tyr-Asp dipeptide. embopress.orgnih.gov Studies in plants have shown that Tyr-Asp inhibits GAPC, a crucial enzyme in the glycolytic pathway. embopress.org This inhibition causes a metabolic shift, redirecting glucose-6-phosphate from glycolysis into the Pentose Phosphate Pathway (PPP). embopress.orgnih.gov
The primary consequence of boosting the PPP is an increase in the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). embopress.orgresearchgate.net NADPH is a critical reducing equivalent essential for a variety of anabolic processes and, most importantly, for maintaining cellular redox homeostasis by regenerating antioxidants like glutathione (B108866). researchgate.net By inhibiting GAPC, the Tyr-Asp moiety of the tetrapeptide could therefore alter the cellular NADPH/NADP+ ratio, enhancing the cell's capacity to counteract oxidative stress. embopress.org
The aspartic acid component of the peptide is also central to metabolism, linking to the TCA cycle, nucleotide synthesis, and the biosynthesis of other amino acids. nih.gov L-aspartate plays a role in shuttling reducing equivalents into the mitochondria and is involved in the urea (B33335) cycle. nih.gov The metabolic influence of the tetrapeptide could thus be multifaceted, combining the GAPC-inhibiting effect of the Tyr-Asp portion with the broader metabolic integration of the aspartate residue.
Table 2: Potential Metabolic Flux Alterations Induced by GSYA (by analogy to Tyr-Asp)
| Metabolic Pathway | Key Enzyme Affected | Predicted Effect of GSYA | Downstream Consequence | Reference |
|---|---|---|---|---|
| Glycolysis | Glyceraldehyde 3-phosphate dehydrogenase (GAPC) | Inhibition | Decreased glycolytic flux | embopress.org, nih.gov |
| Pentose Phosphate Pathway (PPP) | - | Increased flux | Increased NADPH production | embopress.org, researchgate.net |
| Redox Metabolism | Glutathione Reductase | Enhanced activity (due to higher NADPH availability) | Increased pool of reduced glutathione (GSH) | researchgate.net |
Antioxidant Activities and Redox Metabolism Modulation (considering tyrosine and other residues)
The chemical structure of the tetrapeptide, particularly its tyrosine residue, endows it with intrinsic antioxidant potential. The phenolic group on tyrosine can act as a hydrogen donor, a key mechanism for neutralizing reactive oxygen species (ROS) and terminating free-radical chain reactions. ijbs.comnih.gov Studies on various tyrosine-containing peptides have confirmed that this residue significantly contributes to their antioxidant capacity. ijbs.comnih.gov In some cases, the activity of a peptide-integrated tyrosine can be even greater than that of free tyrosine. ijbs.com
The antioxidant activity of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid is likely twofold:
Direct Radical Scavenging: The tyrosine residue can directly neutralize free radicals. The peptide backbone itself may also play a role, as perturbations of the peptide bond have been observed during redox reactions involving tyrosine. nih.gov
Indirect Antioxidant Support: As described previously, by inhibiting GAPC and boosting the PPP, the peptide can increase the cellular production of NADPH. embopress.orgresearchgate.net This is a powerful indirect antioxidant mechanism, as NADPH is required by the enzyme glutathione reductase to regenerate the cell's primary antioxidant, glutathione (GSH), from its oxidized state (GSSG). researchgate.net
The presence of other residues like aspartic acid may also contribute by chelating metal ions that can catalyze oxidative reactions. nih.gov This combination of direct radical scavenging and indirect support for the endogenous antioxidant system positions the tetrapeptide as a potentially potent modulator of redox metabolism.
Biosynthesis and Endogenous Occurrence of Glycyl L Seryl L Tyrosyl L Aspartic Acid
Potential as a Proteolytic Product of Larger Proteins
The most common origin for short peptides in organisms is the breakdown, or proteolysis, of larger proteins. nih.gov This process is carried out by enzymes known as proteases, which cleave the peptide bonds between specific amino acids in a protein sequence. The resulting fragments can be biologically active themselves or can be further broken down into individual amino acids.
The likelihood of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid being a product of proteolysis depends on the presence of this "Gly-Ser-Tyr-Asp" sequence within known proteins and the specificity of proteases that would cleave at the appropriate sites. Proteases have specific recognition sequences, meaning they preferentially cut at certain amino acid residues. expasy.orgpeakproteins.com For this tetrapeptide to be released, a protease would need to cleave after the amino acid preceding Glycine (B1666218) and another would need to cleave after Aspartic acid in the parent protein.
Databases of protein sequences can be searched for the "Gly-Ser-Tyr-Asp" motif. Furthermore, knowledge of protease cleavage specificity can help predict if this sequence is likely to be liberated. nih.govexpasy.org For example, some proteases preferentially cleave after acidic residues like Aspartic acid. peakproteins.com
Table 1: Examples of Protease Cleavage Specificities
| Protease | Typical Cleavage Site (P1 position) |
| Trypsin | Arginine (Arg), Lysine (B10760008) (Lys) |
| Chymotrypsin (B1334515) | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) |
| Elastase | Alanine (Ala), Valine (Val), Serine (Ser), Glycine (Gly) |
| Endoproteinase Asp-N | Before Aspartic acid (Asp) and Cysteic acid |
| Endoproteinase Glu-C | After Glutamic acid (Glu) and sometimes Aspartic acid (Asp) |
This table provides a generalized overview of protease specificities. The actual cleavage can be influenced by the surrounding amino acid sequence and reaction conditions. peakproteins.com
Hypothetical Biosynthetic Pathways of Short Peptides
Besides being products of protein breakdown, some short peptides are synthesized directly. Two primary mechanisms for this are ribosomal synthesis and non-ribosomal peptide synthesis.
Ribosomal synthesis is the standard method of protein production, where the genetic code is translated into an amino acid sequence. It is less common for the synthesis of very short peptides like tetrapeptides, which are often derived from the cleavage of larger proteins made this way.
A more direct, though hypothetical in this case, pathway for the synthesis of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid would be through non-ribosomal peptide synthetases (NRPSs). nih.gov These are large, multi-enzyme complexes found in bacteria and fungi that can assemble peptides without the use of an mRNA template. nih.govexplorationpub.com NRPSs have a modular structure, with each module responsible for incorporating a specific amino acid into the growing peptide chain. nih.gov This allows for the synthesis of a wide variety of peptides, including those with non-standard amino acids. explorationpub.com While no specific NRPS is known to produce this tetrapeptide, the existence of such enzymatic machinery presents a plausible, albeit hypothetical, biosynthetic route.
Another potential enzymatic pathway involves ATP-grasp enzymes, which catalyze the formation of peptide bonds in an ATP-dependent manner. nih.gov These enzymes are involved in the synthesis of various small molecules, including dipeptides and glutathione (B108866). nih.gov
The biosynthesis of the individual amino acid components—Glycine, Serine, Tyrosine, and Aspartic acid—is well-understood. They are derived from intermediates of glycolysis and the citric acid cycle. libretexts.orgagriculturejournals.cz For instance, Aspartic acid is formed from the transamination of oxaloacetate, an intermediate of the citric acid cycle. libretexts.orgagriculturejournals.cz
Identification and Quantification in Biological Samples for Research Purposes
To confirm the endogenous presence of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, sensitive analytical techniques would be required. The primary methods for identifying and quantifying peptides in biological samples are mass spectrometry-based approaches.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying peptides in complex mixtures like blood plasma or tissue extracts. The peptide would be identified based on its specific mass-to-charge ratio and fragmentation pattern.
For precise quantification, known amounts of a synthesized, isotopically labeled version of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid would be added to the biological sample as an internal standard. This allows for accurate measurement of the endogenous peptide's concentration, even at very low levels. Modern techniques can achieve limits of detection in the nanomolar range for amino acids and peptides. nih.gov
While there are no specific reports on the quantification of this particular tetrapeptide, studies have successfully quantified other endogenous tetrapeptides, such as endomorphin-2, in various biological matrices. nih.gov The methodologies used in those studies would be directly applicable to the investigation of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid.
Enzymatic Processing and Degradation Pathways of Glycyl L Seryl L Tyrosyl L Aspartic Acid
Proteolytic Cleavage by Endopeptidases and Exopeptidases
The degradation of peptides in biological systems is mediated by a class of enzymes known as proteases or peptidases. americanpeptidesociety.orgalliedacademies.org These enzymes catalyze the cleavage of peptide bonds through hydrolysis. qiagenbioinformatics.com They are broadly classified into two main groups based on their site of action: endopeptidases and exopeptidases. youtube.comyoutube.com
Endopeptidases cleave peptide bonds within the interior of a peptide chain. youtube.com The specificity of these enzymes is determined by the amino acid residues adjacent to the cleavage site. For the tetrapeptide Gly-Ser-Tyr-Asp, the internal peptide bonds are between Ser-Tyr and Tyr-Asp. The presence of an aromatic residue, Tyrosine (Tyr), makes the peptide a potential substrate for chymotrypsin-like proteases, which preferentially cleave peptide bonds on the C-terminal side of aromatic amino acids (Tyrosine, Phenylalanine, Tryptophan). nih.govnih.gov Another endopeptidase, pepsin, also targets aromatic amino acid residues for cleavage. youtube.com Therefore, a primary internal cleavage event for this tetrapeptide would likely occur after the Tyrosine residue, yielding the fragments Gly-Ser-Tyr and Asp.
Exopeptidases act on the ends of a peptide chain, sequentially removing single amino acids. youtube.com They are further subdivided into:
Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus, releasing the N-terminal amino acid. youtube.comyoutube.com In the case of Gly-Ser-Tyr-Asp, an aminopeptidase (B13392206) would first remove Glycine (B1666218), followed by Serine, and so on.
Carboxypeptidases: These enzymes cleave the peptide bond at the C-terminus, releasing the C-terminal amino acid. youtube.comyoutube.com For this tetrapeptide, a carboxypeptidase would target the bond preceding the C-terminal Aspartic acid, releasing it first.
Factors Influencing Peptide Stability and Half-Life in Biological Milieu
The stability and circulating half-life of a peptide are not solely dependent on its amino acid sequence but are influenced by a multitude of intrinsic and extrinsic factors. alliedacademies.orgroyalsocietypublishing.org These factors dictate the peptide's resistance to enzymatic degradation and chemical degradation pathways like oxidation and aggregation. americanpeptidesociety.orgalliedacademies.org
Key factors include:
pH and Temperature: Peptides exhibit optimal stability within a specific pH range; deviations can lead to rapid degradation. alliedacademies.org Similarly, elevated temperatures can accelerate the rate of degradation. alliedacademies.org
Amino Acid Sequence and Conformation: The specific sequence of amino acids is a primary determinant of stability. americanpeptidesociety.org Peptides that adopt stable secondary structures, such as alpha-helices or beta-sheets, can be more resistant to proteolysis because their compact conformation limits the accessibility of cleavage sites. americanpeptidesociety.org
Terminal Modifications: Protecting the N- and C-termini, for instance through N-acetylation and C-amidation, has been shown to significantly extend the stability and half-life of peptides by making them unrecognizable to exopeptidases. researchgate.net
Aggregation: Peptides can self-associate to form aggregates, which can be reversible or irreversible. royalsocietypublishing.org This process can lead to a loss of biological activity and reduced stability. alliedacademies.orgroyalsocietypublishing.org
Presence of Salts: Ions in the biological milieu can affect peptide stability by altering solvent properties and screening electrostatic interactions, which can influence aggregation kinetics. nih.gov
| Factor | Influence on Peptide Stability | Example Mechanism |
|---|---|---|
| pH | Significant impact; stability is optimal within a narrow range. alliedacademies.org | Alters ionization state of amino acid side chains and enzyme active sites, affecting enzyme-substrate recognition. |
| Temperature | Higher temperatures generally decrease stability. alliedacademies.org | Increases the rate of both enzymatic and chemical degradation reactions. |
| Proteolytic Enzymes | Primary cause of in vivo degradation. americanpeptidesociety.orgalliedacademies.org | Enzymes like trypsin, chymotrypsin (B1334515), and carboxypeptidases cleave peptide bonds. americanpeptidesociety.org |
| Sequence & Structure | Hydrophobic or structured peptides can be more resistant. americanpeptidesociety.org | Compact structures can sterically hinder protease access to cleavage sites. americanpeptidesociety.org |
| Terminal Modifications | N- or C-terminal capping increases half-life. researchgate.net | Blocks the action of exopeptidases (aminopeptidases and carboxypeptidases). |
| Aggregation | Can lead to insolubility and loss of function. alliedacademies.orgroyalsocietypublishing.org | Self-association into larger species reduces the concentration of the active, monomeric peptide. royalsocietypublishing.org |
Role of Specific Amino Acid Residues in Degradation Susceptibility (e.g., C-terminal aspects, aromatic residues)
The individual amino acids within the Gly-Ser-Tyr-Asp sequence play distinct roles in determining its susceptibility to degradation.
C-terminal Aspartic Acid: Peptides with an Aspartic acid (Asp) residue, particularly at or near the C-terminus, are susceptible to a specific, non-enzymatic degradation pathway. nih.govresearchgate.net This mechanism involves the spontaneous cleavage of the peptide bond on the C-terminal side of the Asp residue. nih.govnih.gov The process is initiated by a nucleophilic attack of the Asp side-chain carboxyl group on the adjacent peptide bond, forming a cyclic anhydride (B1165640) intermediate. nih.govresearchgate.net This highly reactive intermediate can then be hydrolyzed by water to yield a C-terminal Asp residue or react with a nearby nucleophile, such as the amine group of a lysine (B10760008) residue, to form a covalent crosslink. nih.govresearchgate.net This spontaneous cleavage is a significant degradation pathway for proteins and peptides containing Asp residues. nih.gov
Aromatic Residue (Tyrosine): The presence of the aromatic amino acid Tyrosine (Tyr) has a dual impact on the peptide's stability. On one hand, aromatic residues like tyrosine tend to participate in stabilizing interactions within a peptide's structure, such as hydrophobic and aromatic-aromatic interactions, which can contribute to a more compact and proteolytically resistant conformation. nih.govacs.org The phenolic hydroxyl group of tyrosine is also redox-active and can participate in oxidative cross-linking reactions. nih.gov On the other hand, the aromatic side chain makes the peptide a specific target for certain endopeptidases. nih.gov As mentioned, enzymes like chymotrypsin and pepsin recognize and cleave the peptide bond following aromatic residues, making the Tyr-Asp bond a likely point of initial enzymatic attack. youtube.comnih.gov
| Residue | Position in Peptide | Role in Degradation Susceptibility |
|---|---|---|
| Tyrosine (Tyr) | P2 Position (Internal) | Acts as a recognition site for endopeptidases like chymotrypsin, promoting cleavage. nih.gov Can also contribute to structural stability through hydrophobic/aromatic interactions. nih.gov |
| Aspartic Acid (Asp) | P1' Position (C-terminus) | Susceptible to spontaneous, non-enzymatic cleavage via a cyclic anhydride intermediate. nih.govresearchgate.net Also the initial site of attack for carboxypeptidases. youtube.com |
Impact of Post-Translational Modifications (e.g., phosphorylation, glycosylation if relevant) on Degradation
Post-translational modifications (PTMs) are covalent chemical changes that occur after protein or peptide synthesis and can dramatically alter a peptide's properties, including its stability and susceptibility to degradation. nih.govyoutube.comresearchgate.net For Gly-Ser-Tyr-Asp, relevant PTMs could include phosphorylation of the Serine or Tyrosine residues and glycosylation of the Serine residue.
Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl group of Serine or Tyrosine introduces a bulky, negatively charged moiety. ambiopharm.com This modification can profoundly alter the peptide's conformation and its interaction with proteases. Generally, phosphorylation is known to regulate protein degradation. nih.gov It can either protect a cleavage site through steric hindrance or by inducing a conformational change that masks the site, thereby increasing the peptide's half-life. Conversely, it can also create a recognition site for specific enzymes that target phosphorylated substrates. nih.gov
Glycosylation: The attachment of a sugar moiety (glycan) to the hydroxyl group of the Serine residue (O-glycosylation) can significantly enhance peptide stability. ambiopharm.com The bulky and hydrophilic glycan can act as a shield, sterically hindering the approach of proteolytic enzymes and thus protecting nearby peptide bonds from cleavage. ambiopharm.com This generally leads to increased resistance to proteolysis and a longer circulating half-life. However, the effect can be complex; in some specific contexts, glycosylation has been shown to enhance degradation by certain enzymes, possibly by improving the interaction between the glycopeptide and the enzyme. mdpi.com
Both phosphorylation and glycosylation fundamentally alter the physicochemical properties of the peptide, which in turn modulates its recognition and processing by proteolytic enzymes. researchgate.netambiopharm.com
Design and Study of Glycyl L Seryl L Tyrosyl L Aspartic Acid Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies for Sequence Optimization
Structure-activity relationship (SAR) studies are fundamental to peptide research, providing critical insights into the molecular determinants required for ligand-receptor interactions and biological activity. nih.gov These studies involve the systematic modification of a lead peptide, such as GSYD, to identify which residues are essential for its function and which can be altered to improve properties like binding affinity and specificity. nih.gov
A primary technique in SAR is the Alanine Scan . In this process, each amino acid residue in the GSYD sequence is systematically replaced, one at a time, with L-alanine. Alanine is chosen because its small, non-functional methyl side chain effectively removes the original side chain's contribution to activity without introducing significant steric or electronic perturbations. By comparing the biological activity of each resulting analog to the parent GSYD peptide, researchers can determine the importance of each original side chain.
Table 1: Illustrative Alanine Scan of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid (GSYD) This table presents hypothetical data for illustrative purposes.
| Peptide Sequence | Position Modified | Original Residue | Relative Activity (%) | Implication |
| G SYD | 1 | Glycine (B1666218) | 95% | Glycine at position 1 is not critical for activity; its flexibility may be tolerated. |
| AS YD | 2 | Serine | 55% | The hydroxyl group of Serine at position 2 contributes moderately to activity. |
| GA YD | 3 | Tyrosine | 5% | The Tyrosine residue at position 3 is critical for activity (a "hot spot"). |
| GSYA | 4 | Aspartic acid | 15% | The carboxyl group of Aspartic acid at position 4 is important for activity. |
Another powerful SAR method is the D-Amino Acid Scan . Here, each L-amino acid in the sequence is replaced with its corresponding D-enantiomer. rsc.org This scan helps to probe the peptide's conformational requirements at the receptor binding site and can identify residues where substitution with a D-amino acid can enhance proteolytic stability while maintaining or improving activity. rsc.org The results of these SAR studies provide a blueprint for designing second-generation analogs with optimized sequences. rsc.org
Chemical Modifications for Enhanced Research Utility
To overcome the inherent limitations of natural peptides, such as poor stability and limited conformational rigidity, various chemical modifications can be introduced into the GSYD sequence.
The 22 proteinogenic amino acids offer a limited chemical repertoire. wikipedia.org The incorporation of non-canonical (or unnatural) amino acids (ncAAs) into the GSYD sequence can introduce novel chemical functionalities, enhance stability, and improve biological activity. nih.govnih.gov These modifications can be made to the peptide backbone or the amino acid side chains. nih.gov The use of ncAAs is an effective strategy to improve the in vivo stability and target uptake of peptide-based agents. nih.gov For instance, replacing a residue identified in SAR studies as being prone to enzymatic cleavage with an ncAA can render the peptide resistant to proteolysis. nih.gov
Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in biological systems. A common strategy to overcome this is isomerization, which involves replacing one or more L-amino acids with their D-isomers. nih.govrsc.org This modification of chirality can lead to significant structural and functional diversification. nih.govresearchgate.net D-amino acid residues are not recognized by most proteases, thus increasing the peptide's half-life. Furthermore, this substitution can induce specific conformational changes that may enhance binding affinity or selectivity. Aspartic acid (Asp) residues are known to be particularly susceptible to spontaneous isomerization to isoaspartate, a process that can alter a peptide's structure and function. researchgate.netnih.gov The strategic placement of D-amino acids within the GSYD sequence, guided by SAR data, can produce analogs with superior stability for research applications.
Linear peptides like GSYD are typically flexible and exist in a multitude of conformations in solution, which can be entropically unfavorable for receptor binding. wikipedia.org Strategies that constrain the peptide's conformation can pre-organize it into its bioactive shape, leading to enhanced affinity, selectivity, and stability. nih.gov
Cyclization: The GSYD peptide can be cyclized through various means. One common method is lactamization , where an amide bond is formed between the side chains of acidic and basic amino acids (e.g., an engineered Lysine (B10760008) and the existing Aspartic acid) or between the N- and C-termini. nih.gov Peptides containing a penultimate Asp or Asn residue at the N-terminus can undergo spontaneous cyclization to form a stable 2,5-diketopiperazine derivative. nih.gov
Peptide Stapling: This technique introduces a synthetic brace ("staple") to lock a peptide into a specific secondary structure, most commonly an α-helix. wikipedia.orgnih.gov One prevalent method involves incorporating two α,α-disubstituted non-canonical amino acids with olefin-containing side chains into the peptide sequence. wikipedia.org A ring-closing metathesis reaction then forms an all-hydrocarbon staple that cross-links the side chains. wikipedia.orgpepdd.com This conformational locking enhances target affinity, protects against proteolytic degradation, and can improve cell penetration. wikipedia.orgpepdd.com While GSYD is a short peptide, stapling principles could be applied to longer analogs incorporating the GSYD motif to stabilize a helical conformation if required for biological activity.
Table 2: Overview of Chemical Modification Strategies for GSYD Analogs
| Modification Strategy | Purpose | Example Application to GSYD Analog | Potential Outcome |
| Non-Canonical Amino Acid (ncAA) Incorporation | Enhance stability, introduce new functionality. | Replace Serine with Thiazolidine-4-carboxylic acid (Thz). | Increased resistance to proteolysis. |
| L-to-D Isomerization | Increase proteolytic stability, probe conformation. | Replace L-Tyrosine with D-Tyrosine. | Enhanced serum half-life, maintained or altered receptor affinity. |
| Lactam Bridge Cyclization | Constrain conformation, improve affinity. | Introduce Ornithine at position 1 and form an amide bond with the C-terminal Aspartic acid. | Reduced conformational flexibility, increased binding potency. |
| Hydrocarbon Stapling | Stabilize α-helical structure, increase stability and cell uptake. | In a longer GSYD-containing sequence, introduce two α-alkenyl amino acids at positions i and i+4. | Locked α-helical conformation, improved biological properties. pepdd.com |
Development of Peptidomimetics Based on GSYD Core Structure
Peptidomimetics are molecules designed to mimic the essential elements of a peptide's structure that are responsible for its biological activity, but with a modified, non-peptide backbone. nih.gov The goal is to create compounds with improved oral bioavailability, metabolic stability, and target specificity. The GSYD sequence can serve as the pharmacophore model for the rational design of such mimetics. Information from SAR studies helps to identify the key side chains and their required spatial orientation. The conformational constraints introduced by cyclization or stapling can provide a structurally rigid template for designing small molecules that replicate this bioactive conformation. Stapled peptides themselves are considered a class of peptidomimetic. wikipedia.org
Probes and Affinity Reagents for Biochemical Investigations
To study the interactions and cellular roles of the GSYD sequence, its derivatives can be converted into biochemical probes and affinity reagents. This typically involves conjugating a reporter molecule, such as a fluorophore (e.g., Fluorescein), a radioactive isotope, or an affinity tag (e.g., Biotin), to the peptide. These labeled probes can be used in a variety of applications:
Affinity Pull-Down Assays: A biotinylated GSYD analog can be immobilized on streptavidin beads to capture its binding partners from cell lysates.
Enzyme-Linked Immunosorbent Assays (ELISA): Labeled GSYD analogs can be used to quantify receptor binding or to screen for competing molecules. nih.gov
Cellular Imaging: A fluorescently-tagged GSYD analog can be used in fluorescence microscopy to visualize its localization within cells or tissues.
Furthermore, it is possible to create high-affinity synthetic reagents, sometimes called "synbodies," by identifying two distinct peptide ligands that bind to a target protein and then chemically linking them. nih.gov This approach can transform two weaker peptide binders into a single high-affinity capture reagent, a strategy that could be applied using GSYD as a starting point to develop powerful research tools. nih.gov
Advanced Analytical Methodologies for Glycyl L Seryl L Tyrosyl L Aspartic Acid Research
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides like Glycyl-L-seryl-L-tyrosyl-L-aspartic acid. It provides precise molecular weight information, which is a primary indicator of successful synthesis. Furthermore, tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence.
For the synthetic purity assessment, MS can identify by-products and contaminants. For instance, during solid-phase peptide synthesis (SPPS), the presence of deletion sequences (peptides missing one or more amino acids) or protecting group-related adducts can be detected. In the context of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, a common side reaction is the formation of aspartimide from the aspartic acid residue, particularly when it is followed by glycine (B1666218), serine, or cysteine. mdpi.comresearchgate.net This cyclic imide intermediate can lead to the formation of β-aspartyl peptides, which are isomeric impurities that can be identified by their identical mass but different fragmentation patterns in MS/MS.
When identifying the peptide in complex mixtures, such as cell lysates or biological fluids, MS-based proteomics workflows are utilized. rsc.org This often involves the digestion of proteins into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides present. The unique fragmentation pattern of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid would serve as its signature for identification.
Illustrative Mass Spectrometry Data for Glycyl-L-seryl-L-tyrosyl-L-aspartic acid
| Analysis Type | Parameter | Expected Value/Observation |
| Molecular Weight Determination | Monoisotopic Mass [M+H]⁺ | 487.1678 m/z |
| Tandem MS (Collision-Induced Dissociation) | b-ions (N-terminal fragments) | b1 (Gly): 58.0293 m/zb2 (Gly-Ser): 145.0612 m/zb3 (Gly-Ser-Tyr): 308.1245 m/z |
| y-ions (C-terminal fragments) | y1 (Asp): 134.0342 m/zy2 (Tyr-Asp): 297.0976 m/zy3 (Ser-Tyr-Asp): 384.1295 m/z | |
| Impurity Analysis | Aspartimide formation | Detection of a neutral loss of water (-18 Da) from the parent ion. |
Note: The m/z values are theoretical and for illustrative purposes.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the purification and quantitative analysis of peptides. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are the most commonly used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis and purification of synthetic peptides. hplc.eu The separation is based on the hydrophobicity of the peptide. For Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, a C18 column is typically used. researchgate.net The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu The tyrosine residue in the peptide allows for sensitive detection by UV absorbance at 280 nm. hplc.eu The separation of isomeric impurities, such as those arising from aspartimide formation, can be particularly challenging and may require optimization of the mobile phase pH and gradient. researchgate.net
Fast Protein Liquid Chromatography (FPLC): FPLC is often used for the preparative purification of peptides and proteins under lower pressures than HPLC. While RP-FPLC can be used, ion-exchange chromatography is also a valuable technique for peptides containing charged residues like aspartic acid. At a pH above its isoelectric point, Glycyl-L-seryl-L-tyrosyl-L-aspartic acid will carry a net negative charge and can be purified using an anion-exchange column.
Illustrative HPLC Parameters for Glycyl-L-seryl-L-tyrosyl-L-aspartic acid Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | Dependent on specific system, but would elute as a sharp peak. |
Note: These are typical starting conditions and would require optimization.
Bio-Assay Development for Mechanistic Studies
To investigate the biological function of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid, various bio-assays can be developed. These assays are designed to measure the peptide's interaction with specific biological targets, such as enzymes or receptors.
Enzyme Inhibition Assays: If the tetrapeptide is hypothesized to be an enzyme inhibitor, an inhibition assay would be the primary tool for investigation. For example, peptides containing tyrosine and aspartic acid have been studied as inhibitors of proteases and other enzymes. nih.govnih.gov A typical enzyme inhibition assay involves measuring the rate of the enzymatic reaction in the presence and absence of the peptide. The data is used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the peptide's potency. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Receptor Binding Assays: If Glycyl-L-seryl-L-tyrosyl-L-aspartic acid is a putative ligand for a cell surface receptor, receptor binding assays are employed. These assays measure the affinity of the peptide for its receptor. This is often done using a radiolabeled or fluorescently tagged version of the peptide or a known ligand that competes with the peptide for binding. The results are used to calculate the dissociation constant (Kd), a measure of binding affinity.
Illustrative Data from an Enzyme Inhibition Assay
| Parameter | Description | Example Value |
| IC50 | Concentration of peptide required to inhibit 50% of enzyme activity. | 10 µM |
| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | 2.5 µM |
| Mechanism of Inhibition | Determined from kinetic studies (e.g., Lineweaver-Burk plot). | Competitive |
Note: These values are hypothetical and for illustrative purposes.
Quantitative Intracellular Peptide-Binding Assays
To study the interactions of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid within a cellular context, quantitative intracellular peptide-binding assays can be utilized. One such method is the Systematic Intracellular Motif-Binding Analysis (SIMBA). nih.govnih.govbiorxiv.org This assay allows for the quantification of binding between a peptide and a target protein inside living cells, such as yeast. nih.govnih.govbiorxiv.org
The SIMBA method relies on a system where the binding of a peptide to a specific protein domain confers a growth advantage to the cells. nih.govnih.gov By using deep mutational scanning and competitive growth experiments, the relative binding strengths of thousands of peptide variants can be determined simultaneously. nih.govbiorxiv.org This approach can be adapted to study the binding of Glycyl-L-seryl-L-tyrosyl-L-aspartic acid to a putative intracellular target. It can reveal the specific amino acid residues that are critical for the interaction and how the cellular environment influences binding affinity. nih.govnih.govbiorxiv.org The in vivo binding affinities measured by SIMBA have been shown to correlate with in vitro biochemical affinities. nih.govbiorxiv.org
Future Research Avenues and Translational Potential Pre Clinical, Academic Focus
Integration with Systems Biology and Proteomics Approaches
The advancement of systems biology and proteomics provides a powerful lens through which to understand the broader biological impact of Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid. Rather than studying its effect on a single target, these approaches allow for a holistic view of its interactions within a complex biological system.
Future research can leverage proteomics to identify the full spectrum of proteins that bind to this tetrapeptide within a cell or organism. Techniques such as affinity chromatography-mass spectrometry could pinpoint direct protein interactors, offering clues to its mechanism of action. Furthermore, quantitative proteomics, like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tagging), can reveal global changes in protein expression in response to the peptide. This could uncover entire pathways and cellular processes modulated by Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid.
Systems biology can then be used to integrate this proteomic data with other 'omics' datasets (genomics, transcriptomics, metabolomics) to construct comprehensive models of the peptide's effects. These models could predict off-target effects, identify biomarkers of response, and simulate the peptide's influence on cellular networks, guiding more focused and efficient future research.
Table 1: Potential Proteomics and Systems Biology Approaches
| Technique | Application for Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid Research | Potential Outcomes |
| Affinity Chromatography-Mass Spectrometry | Identification of direct binding partners of the tetrapeptide. | Elucidation of primary molecular targets. |
| Quantitative Proteomics (SILAC, TMT) | Analysis of global protein expression changes upon peptide treatment. | Understanding of affected cellular pathways and networks. |
| Computational Modeling | Integration of multi-omics data to simulate peptide's biological effects. | Prediction of systemic effects and identification of key nodes of interaction. |
Application in Biotechnology beyond Clinical Trials
The unique sequence and potential biochemical properties of Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid make it a candidate for various biotechnological applications that extend beyond therapeutic use.
In the field of enzyme engineering , this peptide could be explored as a modulator of enzyme activity. Its specific structure might allow it to act as a competitive or allosteric inhibitor, or potentially an activator, for certain enzymes. Research could focus on screening the peptide against various enzyme libraries to identify novel interactions. Furthermore, the peptide sequence itself could be incorporated into the structure of enzymes to alter their stability, substrate specificity, or catalytic efficiency.
Another promising area is the development of biosensors . The peptide could be immobilized on a transducer surface to create a highly specific sensor for its binding partners. If it is found to bind to a specific metabolite, protein, or even a heavy metal ion with high affinity and selectivity, this interaction could be converted into a measurable signal (e.g., optical, electrical). Such biosensors could have applications in environmental monitoring, food safety, and diagnostic testing.
Mechanistic Studies in Animal Models
While excluding human clinical trial design, preclinical mechanistic studies in animal models are crucial for understanding the physiological and pathological effects of Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid. These studies can bridge the gap between in vitro findings and potential therapeutic applications.
Animal models, such as rodents or zebrafish, can be utilized to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the tetrapeptide. Understanding its stability and bioavailability in a living organism is a fundamental first step.
Furthermore, disease-specific animal models can be employed to explore the peptide's efficacy and mechanism of action in a more complex biological context. For instance, if in vitro studies suggest an anti-inflammatory effect, its impact could be assessed in a mouse model of induced inflammation. In these studies, researchers can analyze tissue samples to measure changes in inflammatory markers, cellular infiltration, and signaling pathways, providing a deeper understanding of how the peptide functions at the organismal level.
Exploration in Agricultural or Industrial Contexts
The potential applications of Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid are not limited to biomedicine and can extend into agricultural and industrial settings.
In agriculture, peptides are increasingly being investigated for their role in plant stress tolerance . Research could explore whether the application of this tetrapeptide can enhance plant resilience to abiotic stresses such as drought, salinity, or extreme temperatures. The mechanism could involve the modulation of plant signaling pathways involved in stress response.
In the context of food science , the peptide could be investigated for its potential as a functional food ingredient or a natural preservative. Its antioxidant or antimicrobial properties, if any, could be assessed. Furthermore, its specific sequence might impart certain textural or flavor-enhancing properties to food products.
In industrial settings, the peptide could be explored for its utility in biocatalysis or as a component in biocompatible materials. Its ability to self-assemble or to chelate metal ions could also be of interest for various industrial processes.
Table 2: Potential Non-Clinical Applications
| Field | Potential Application of Glycyl-L-Seryl-L-Tyrosyl-L-Aspartic acid | Research Focus |
| Enzyme Engineering | Modulator of enzyme activity or component of engineered enzymes. | Screening against enzyme libraries; incorporation into enzyme structures. |
| Biosensors | Recognition element for specific target molecules. | Development of sensors for diagnostics or environmental monitoring. |
| Agriculture | Plant growth regulator or stress protectant. | Assessment of effects on crop yield and stress tolerance. |
| Food Science | Functional food ingredient or natural preservative. | Evaluation of antioxidant, antimicrobial, and sensory properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
